1-[2-(2-Methylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(2-Methylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and phenoxy groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C13H20N2O, and it has a molecular weight of 220.31 g/mol .
Preparation Methods
The synthesis of 1-[2-(2-Methylphenoxy)ethyl]piperazine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like potassium carbonate .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
1-[2-(2-Methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Methylphenoxy)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders, such as anxiety and depression.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, in the context of neurological disorders, the compound may interact with serotonin or dopamine receptors, influencing neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
1-[2-(2-Methylphenoxy)ethyl]piperazine can be compared with other similar compounds, such as:
1-[2-(2-Methoxyphenoxy)ethyl]piperazine: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
1-[2-(2-Chlorophenoxy)ethyl]piperazine: The presence of a chlorine atom can enhance the compound’s electrophilicity and alter its interaction with biological targets.
The uniqueness of 1-[2-(2-Methylphenoxy)ethyl]piperazine lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.C2H2O4/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15;3-1(4)2(5)6/h2-5,14H,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPFEPCOCXPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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